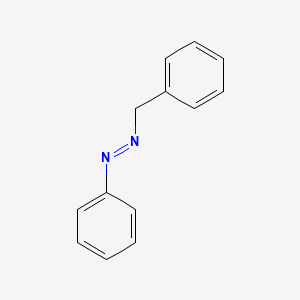
(E)-1-Benzyl-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Benzyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a benzyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-2-phenyldiazene typically involves the reaction of benzylamine with nitrous acid, followed by a coupling reaction with a phenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(E)-1-Benzyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
科学研究应用
(E)-1-Benzyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-Benzyl-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
Azobenzene: Similar in structure but lacks the benzyl group.
Benzylideneaniline: Contains a similar diazene group but with different substituents.
Uniqueness
(E)-1-Benzyl-2-phenyldiazene is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
4406-67-1 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
benzyl(phenyl)diazene |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
OFPLKXJFHUIDJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


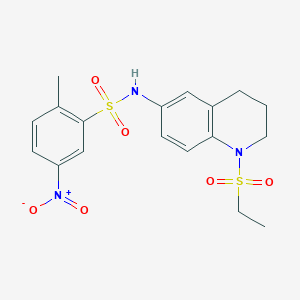
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
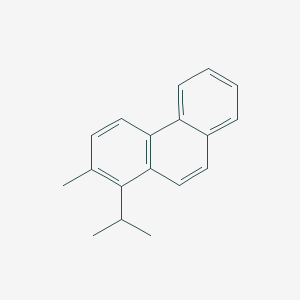
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
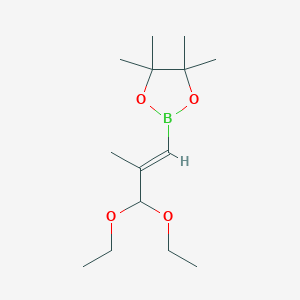
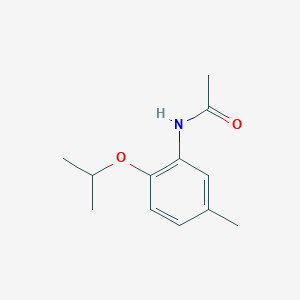
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)

![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)




